6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
Pyridine and pyrimidine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms . They display a range of pharmacological effects including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
The synthesis of similar compounds often involves various methods including cyclocondensation and cyclization . For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of these compounds often involves a pyridine or pyrimidine nucleus, which can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse. For example, cyanoacetic acid hydrazide can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile .Scientific Research Applications
Antimicrobial and Antituberculosis Applications
- Development of Antimycobacterial Compounds : A study by Nallangi et al. (2014) highlighted the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, focusing on their in vitro efficacy against Mycobacterium tuberculosis. This research showed promising results in developing new antimycobacterial agents.
- Synthesis and Antimicrobial Activity : Research by Abdel-rahman, Bakhite, and Al-Taifi (2002) involved synthesizing new pyridothienopyrimidines and pyridothienotriazines, testing their in vitro antimicrobial activities, indicating the compound's potential in antimicrobial applications.
- Antibacterial Activity Studies : Doshi et al. (2015) conducted research on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, exploring their antibacterial activity. This study provides insights into the antibacterial applications of these compounds.
Synthesis of Novel Compounds with Biological Activities
- Development of Novel Inhibitors : In another study by Samala et al. (2014), derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide were synthesized and evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing potential in developing new antituberculosis agents.
- Synthesis and Biological Evaluation : Romagnoli et al. (2020) explored the synthesis and antiproliferative activity of tetrahydrothieno[2,3-c]pyridine derivatives on cancer cell lines, indicating the compound's potential in cancer research.
Mechanism of Action
Future Directions
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . The development of new pyridine and pyrimidine derivatives with enhanced therapeutic properties and minimum toxicity is a promising area of research .
Properties
IUPAC Name |
6-acetyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-11(2)27-14-6-4-13(5-7-14)19(26)22-20-17(18(21)25)15-8-9-23(12(3)24)10-16(15)28-20/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNGTVUPHYHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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